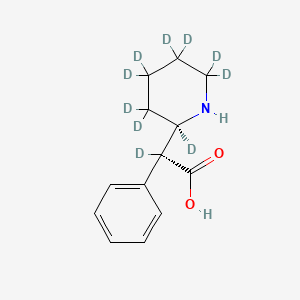

Chlorantraniliprole-D3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

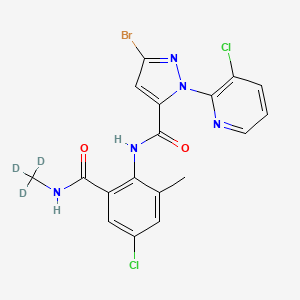

Chlorantraniliprole-D3 is a deuterated form of Chlorantraniliprole, an insecticide belonging to the anthranilic diamide class. It is primarily used to control a wide range of pests, including those from the orders Lepidoptera, Coleoptera, Diptera, and Isoptera. This compound is characterized by its high efficacy and low mammalian toxicity, making it a valuable tool in integrated pest management.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorantraniliprole-D3 can be synthesized through a novel telescopic process starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This process involves the use of anthranilic acid derivatives and methane sulfonyl chloride as a reagent for amide coupling in the presence of pyridine or substituted pyridines as bases in acetonitrile as a solvent . The reaction conditions are mild, and the process is designed to be environmentally friendly and cost-effective.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs, minimize by-products, and simplify isolation and purification steps. The use of one-pot reactions and in-situ synthesis of key starting materials further enhances the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Chlorantraniliprole-D3 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chlorantraniliprole-D3 has a wide range of scientific research applications, including:

Mecanismo De Acción

Chlorantraniliprole-D3 exerts its effects by binding to the ryanodine receptor in insect muscle cells. This binding causes the release of calcium ions from the sarcoplasmic reticulum, leading to muscle paralysis and ultimately the death of the insect . The high selectivity of this compound for insect ryanodine receptors accounts for its low toxicity to mammals .

Comparación Con Compuestos Similares

Similar Compounds

Flubendiamide: Another anthranilic diamide insecticide with a similar mode of action.

Cyantraniliprole: A related compound with broader pest control spectrum.

Tetraniliprole: A newer compound with enhanced efficacy against resistant pest populations.

Uniqueness

Chlorantraniliprole-D3 is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements. Its high efficacy, low mammalian toxicity, and environmental friendliness make it a preferred choice in integrated pest management programs .

Propiedades

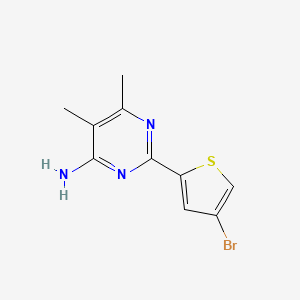

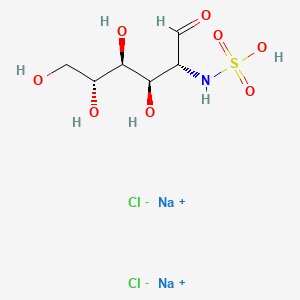

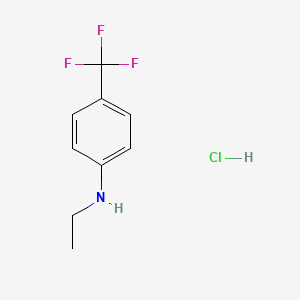

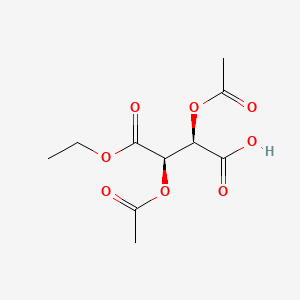

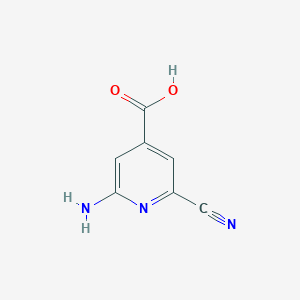

Fórmula molecular |

C18H14BrCl2N5O2 |

|---|---|

Peso molecular |

486.2 g/mol |

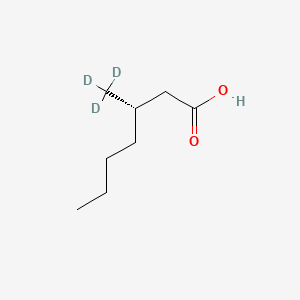

Nombre IUPAC |

5-bromo-N-[4-chloro-2-methyl-6-(trideuteriomethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28)/i2D3 |

Clave InChI |

PSOVNZZNOMJUBI-BMSJAHLVSA-N |

SMILES isomérico |

[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)Cl)C)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |

SMILES canónico |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)